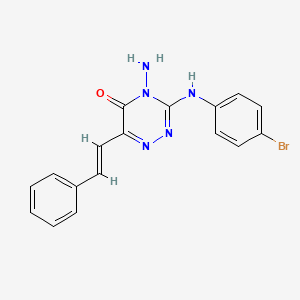![molecular formula C17H20N4O2 B13372684 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13372684.png)
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules, and a pyrazole moiety, which is often associated with various pharmacological properties.
Vorbereitungsmethoden
The synthesis of 2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling of Indole and Pyrazole Units: The final step involves the coupling of the indole and pyrazole units through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Analyse Chemischer Reaktionen
2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various receptors, including serotonin and dopamine receptors, modulating their activity. The pyrazole moiety can interact with enzymes, inhibiting their catalytic activity. These interactions lead to the modulation of various cellular pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide can be compared with other indole and pyrazole derivatives:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Pyrazole-3-carboxylic acid: A compound with potential anti-inflammatory and anticancer activities.
The uniqueness of 2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide lies in its combined indole and pyrazole structures, which confer a unique set of biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H20N4O2 |
|---|---|
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
2-[1-(2-methylpropyl)indol-4-yl]oxy-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2/c1-12(2)10-21-9-7-13-14(21)4-3-5-15(13)23-11-17(22)19-16-6-8-18-20-16/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20,22) |
InChI-Schlüssel |
KJFPEYZZXYEHAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
![N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13372608.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13372610.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372618.png)
![methyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B13372624.png)
![6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372628.png)
![2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine](/img/structure/B13372631.png)
![N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine](/img/structure/B13372635.png)

![2,2-Dimethyl-1-(4-{2-[(4-methylphenyl)(oxido)-lambda~4~-sulfanylidene]hydrazino}phenyl)-1-propanone](/img/structure/B13372660.png)
![4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13372663.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372669.png)

![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)
